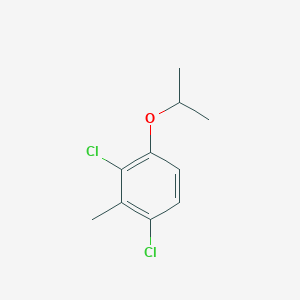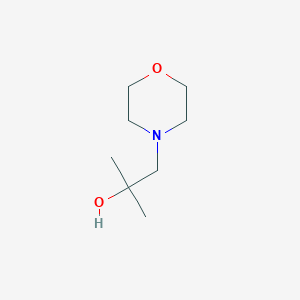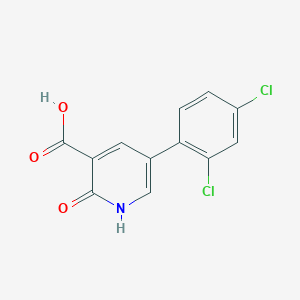
2,5-Dimethyl-4-formylphenylboronic acid
Übersicht
Beschreibung
2,5-Dimethyl-4-formylphenylboronic acid is a chemical compound with the CAS Number: 2121513-06-0 . It has a molecular weight of 178 . The IUPAC name for this compound is 4-formyl-2,5-dimethylphenylboronic acid .
Molecular Structure Analysis
The InChI code for 2,5-Dimethyl-4-formylphenylboronic acid is 1S/C9H11BO3/c1-6-4-9 (10 (12)13)7 (2)3-8 (6)5-11/h3-5,12-13H,1-2H3 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
Boronic acids, including 2,5-Dimethyl-4-formylphenylboronic acid, are known to be involved in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Building Blocks in Organic Chemistry
Arylboronic acids, such as 2,5-Dimethyl-4-formylphenylboronic acid, are often used as building blocks in organic chemistry . They can be used to construct complex organic molecules through various chemical reactions.
Sensors and Receptors
Arylboronic acids have been used in the development of sensors and receptors . These compounds can interact with various substances, allowing them to be used in the detection of specific molecules or ions.
Polymers
Arylboronic acids can be used in the synthesis of polymers . The boronic acid group can react with other compounds to form polymers with unique properties.
Active Ingredients of Drugs
Some arylboronic acids have been found to have medicinal properties and can be used as active ingredients in drugs . However, more research is needed to fully understand the potential medicinal uses of 2,5-Dimethyl-4-formylphenylboronic acid.
Functionalization of Nanoparticles
Arylboronic acids can be used to modify the surface of nanoparticles . This can change the properties of the nanoparticles, allowing them to be used in a wider range of applications.
Boron Neutron Capture Therapy (BNCT)
Boron neutron capture therapy is a type of cancer treatment that uses boron compounds . While 2,5-Dimethyl-4-formylphenylboronic acid has not specifically been used in BNCT, other boronic acids have, suggesting potential for future research in this area.
Positron Emission Tomography (PET)
Arylboronic acids can be used in the synthesis of radiotracers for positron emission tomography , a type of medical imaging technique. This could potentially allow for the development of new imaging agents.
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling is a type of chemical reaction that forms carbon-carbon bonds . 2,5-Dimethyl-4-formylphenylboronic acid could potentially be used in this reaction, as other boronic acids have been successfully used in the past .
Safety and Hazards
The compound is classified under the GHS07 hazard category . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Continue rinsing), and P338 (If eye irritation persists: Get medical advice/attention) .
Wirkmechanismus
Target of Action
The primary target of 2,5-Dimethyl-4-formylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of 2,5-Dimethyl-4-formylphenylboronic acid is influenced by the reaction conditions of the SM coupling process . The compound is generally environmentally benign, suggesting that it may have a minimal impact on the environment . .
Eigenschaften
IUPAC Name |
(4-formyl-2,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-6-4-9(10(12)13)7(2)3-8(6)5-11/h3-5,12-13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQMHCCACPAQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)C=O)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246398 | |
| Record name | Boronic acid, B-(4-formyl-2,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121513-06-0 | |
| Record name | Boronic acid, B-(4-formyl-2,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(4-formyl-2,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




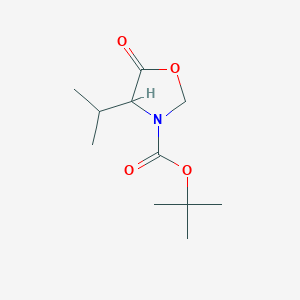


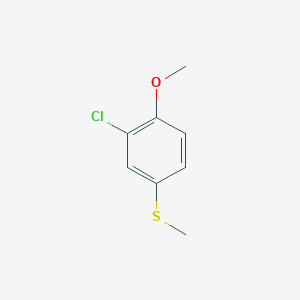
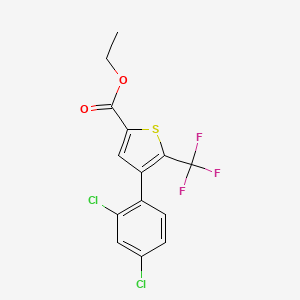
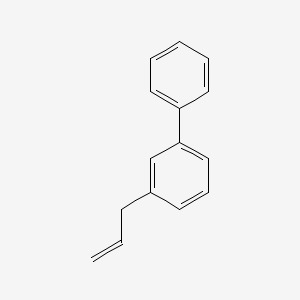
![Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B6327320.png)
